2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide
Description
2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide (CAS: 438194-56-0) is a thiophene-derived compound with the molecular formula C₁₄H₁₆N₂OS and a molar mass of 260.35 g/mol . It features a thiophene ring substituted with an amino group at position 2, a 3,4-dimethylphenyl group at position 4, a methyl group at position 5, and a carboxamide moiety at position 2. Predicted physical properties include a density of 1.216 g/cm³, boiling point of 351.0°C, and pKa of 15.58 .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-7-4-5-10(6-8(7)2)11-9(3)18-14(16)12(11)13(15)17/h4-6H,16H2,1-3H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTNCAXFIVFDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)N)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the amino and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and high-throughput screening may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have been tested in vitro against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Anti-inflammatory Properties
Another application is in the development of anti-inflammatory agents. The thiophene ring present in the compound is known for its ability to modulate inflammatory pathways. Preliminary studies suggest that the compound can reduce inflammation markers in cellular models, making it a candidate for further development as a therapeutic agent for inflammatory diseases .
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound. It has been observed to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This property positions it as a potential therapeutic option for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor allows for its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .
Polymer Composites
In material science, this compound can be used to enhance the properties of polymer composites. By incorporating it into polymer matrices, researchers have found improvements in thermal stability and mechanical strength. These enhancements are crucial for developing advanced materials used in aerospace and automotive industries .
Analytical Chemistry
Chemical Sensors
The compound has been explored for use in chemical sensors due to its ability to interact with various analytes. Its thiophene component allows it to participate in redox reactions, making it suitable for detecting metal ions and other pollutants in environmental samples .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Key Observations :
- Aromatic Ring Electronics : Electron-donating methyl groups (3,4-dimethylphenyl) may enhance stability compared to electron-neutral benzyl or bulky tert-butyl substituents .
Physicochemical Properties
Biological Activity
2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide (CAS: 438194-56-0) is a compound of interest due to its potential biological activities, particularly in cancer treatment and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential as an acetylcholinesterase (AChE) inhibitor.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cholinesterase enzymes.
Anticancer Activity
-
In Vitro Studies :
- The compound has shown significant antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cells. The IC50 values ranged from 3 to 18 µM, indicating moderate potency compared to standard chemotherapeutics like combretastatin A-4 (CA-4) which has IC50 values in the nanomolar range .
- Mechanistic studies suggest that the compound induces apoptosis through the intrinsic pathway and inhibits tubulin polymerization, which is crucial for cancer cell division .
- Case Studies :
Neuroprotective Activity
- Cholinesterase Inhibition :
- Recent research indicates that compounds similar to this compound may inhibit both AChE and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. Inhibition of these enzymes can increase acetylcholine levels in the brain, potentially improving cognitive function .
Research Findings Summary
| Study Focus | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antiproliferative Activity | HeLa | 3 μM | Apoptosis induction |
| Antiproliferative Activity | A549 | 18 μM | Tubulin polymerization inhibition |
| Antiproliferative Activity | HT-29 | Varies (up to 18 μM) | Cell cycle arrest |
| Cholinesterase Inhibition | Various | Not specified | AChE and BChE inhibition |
Q & A
Q. What are the established synthetic routes for 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide?
The Gewald reaction is the primary method, involving cyclocondensation of a ketone (e.g., 3,4-dimethylacetophenone) with elemental sulfur and cyanoacetamide derivatives in the presence of a base like morpholine or triethylamine. Post-synthesis purification via recrystallization (e.g., ethanol) ensures high purity. Key intermediates are validated using thin-layer chromatography (TLC) and spectroscopic methods .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ ~7.3–7.9 ppm for 3,4-dimethylphenyl groups) and methyl/thiophene protons (δ ~2.1–2.5 ppm).
- IR spectroscopy : Confirm NH₂ stretches (~3350–3450 cm⁻¹) and carbonyl groups (~1650–1700 cm⁻¹).
- HRMS : Verify molecular weight (exact mass: 246.0811 g/mol) and isotopic patterns .
- Melting point analysis : Compare with literature values (e.g., ~230–235°C) to assess purity .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software refines the molecular geometry. Key parameters include bond lengths (e.g., C-S: ~1.70–1.75 Å) and dihedral angles between the thiophene ring and substituted phenyl groups. Hydrogen-bonding networks (N-H···O) are mapped to confirm supramolecular packing .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up the reaction?
Optimize reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst screening : Morpholine or piperidine accelerates the Gewald reaction compared to triethylamine.
- Temperature control : Reflux at 80–90°C for 2–4 hours maximizes product formation while minimizing side reactions .
- Workup modifications : Use column chromatography for intermediates to reduce impurities .
Q. How are contradictions in spectral data resolved during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., aromatic vs. thiophene protons).
- Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts, which are cross-validated with experimental data.
- Alternative crystallization solvents : Ethanol vs. acetonitrile may yield different polymorphs, affecting XRD patterns .
Q. What experimental designs evaluate the compound’s bioactivity in pharmacological studies?
- In vitro antioxidant assays : DPPH radical scavenging (IC₅₀ calculation) and FRAP assays quantify electron-donating capacity.
- In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents, with dose-dependent comparisons to NSAIDs (e.g., indomethacin).
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups on phenyl rings) to assess impact on bioactivity .
Q. How can computational tools validate the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to cyclooxygenase-2 (COX-2) or antioxidant enzymes.
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
- ADMET prediction : Use SwissADME to assess bioavailability, blood-brain barrier permeability, and toxicity risks .
Data Contradiction and Resolution
Q. How to address discrepancies between experimental and theoretical NMR data?
- Solvent effects : Simulate NMR shifts in DMSO-d₆ vs. CDCl₃ using COSMO-RS models.
- Tautomeric equilibria : Investigate keto-enol tautomerism via variable-temperature NMR.
- XRD validation : Compare experimental bond lengths/angles with DFT-optimized geometries .
Q. What causes variability in melting points across synthesized batches?
- Polymorphism : Screen crystallization conditions (e.g., slow cooling vs. rapid precipitation).
- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted starting materials).
- Thermogravimetric analysis (TGA) : Confirm thermal stability and decomposition thresholds .
Methodological Best Practices
Q. What protocols ensure reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
